molecular formula C10H13Cl2F2N3 B6223775 [(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride CAS No. 2763741-49-5

[(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride

Cat. No.: B6223775
CAS No.: 2763741-49-5
M. Wt: 284.1
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Description

(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is a complex organic compound often used in scientific research and various industrial applications. This compound is particularly known for its distinct structure featuring difluorinated benzodiazole rings which confer unique reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride involves multiple steps, typically beginning with the formation of the benzodiazole ring. One common method includes the reaction of ortho-diamines with formic acid under acidic conditions to yield benzodiazole. Subsequent fluorination at the 5 and 7 positions can be achieved using fluorinating agents such as Selectfluor. The ethylation and methylation steps involve alkylation reactions using appropriate alkyl halides under basic conditions, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production generally scales up these laboratory procedures with optimizations for yield and purity. This may involve continuous flow reactions and the use of catalytic amounts of reagents to minimize costs and environmental impact. Purification steps often include crystallization or column chromatography to ensure the high purity required for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidative reactions, often facilitated by agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reductive reactions might employ reducing agents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: It is particularly susceptible to nucleophilic substitution due to the presence of the electron-deficient benzodiazole ring, with common reagents including sodium azide or thiols.

Common Reagents and Conditions

Reactions often utilize:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Lithium aluminium hydride, palladium catalysts

  • Nucleophiles: Sodium azide, thiols

Major Products Formed

The major products depend on the reaction type but can include various derivatives where functional groups are introduced at the benzodiazole ring or the alkyl chains.

Scientific Research Applications

(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is utilized across several domains:

  • Chemistry: Its unique structure makes it a valuable probe in studying electron distribution and reactivity patterns in substituted benzodiazoles.

  • Biology: It is often used in biochemical assays to investigate enzyme interactions and binding mechanisms.

  • Medicine: Research explores its potential therapeutic roles, particularly due to its interaction with neurological receptors, hinting at applications in neuropharmacology.

  • Industry: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialty chemicals.

Mechanism of Action

The mechanism by which (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride exerts its effects is multifaceted:

  • Molecular Targets: It often interacts with enzymes and receptor proteins, modulating their activity.

  • Pathways Involved: In neuropharmacological contexts, it may influence neurotransmitter pathways, altering synaptic transmission and receptor activation.

Comparison with Similar Compounds

Compared to other benzodiazole derivatives, (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is distinguished by its difluorinated structure which enhances specific biological interactions and reactivity.

Similar Compounds

  • 1H-benzotriazole

  • 5-fluoro-1H-benzotriazole

  • 6-chloro-1H-benzotriazole

Each of these similar compounds offers varying degrees of reactivity and specificity in scientific applications, yet (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride stands out for its unique balance of properties.

Properties

CAS No.

2763741-49-5

Molecular Formula

C10H13Cl2F2N3

Molecular Weight

284.1

Purity

95

Origin of Product

United States

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